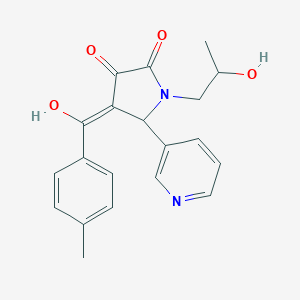

3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of agricultural research. The compound is used to control the growth of weeds and other unwanted plants, making it a valuable tool for farmers and researchers alike. In

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one). This enzyme is involved in the biosynthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain in plants. By inhibiting 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor disrupts the biosynthesis of plastoquinone, leading to the death of the target plant.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor are primarily related to its mode of action as a herbicide. The compound disrupts the photosynthetic electron transport chain in plants, leading to a decrease in the production of ATP and NADPH. This, in turn, leads to a decrease in the production of carbohydrates and other essential metabolites, ultimately resulting in the death of the plant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments is its specificity for the 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one enzyme. This allows researchers to selectively target and study the effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibition on plant growth and development. However, one of the limitations of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor is its potential for off-target effects. The compound has been found to have some degree of toxicity to non-target organisms, including insects and mammals.

Future Directions

There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor. One area of interest is the development of new and more effective herbicides based on the 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor scaffold. Another area of interest is the study of the potential health and environmental impacts of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor use. Finally, there is a need for further research on the potential off-target effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor and the development of strategies to mitigate these effects.

Conclusion:

In conclusion, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, or 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, is a valuable tool in the field of agricultural research. The compound is used as a herbicide to control the growth of weeds and other unwanted plants. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one), leading to the disruption of the biosynthesis of plastoquinone and the death of the target plant. While there are some limitations to the use of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, there are also several future directions for research on the compound, including the development of new herbicides and the study of its potential health and environmental impacts.

Synthesis Methods

The synthesis method of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the use of various chemical reagents and procedures. The compound is typically synthesized through a multi-step process that involves the condensation of pyridine and benzoyl chloride, followed by the addition of 2-hydroxypropylamine and 3-hydroxybutyric acid. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has a wide range of scientific research applications, particularly in the field of agriculture. The compound is used as a herbicide to control the growth of weeds and other unwanted plants. It has been found to be effective against a variety of plant species, including broadleaf weeds, grasses, and sedges. In addition to its use as a herbicide, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been studied for its potential as a fungicide and insecticide.

properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C20H20N2O4/c1-12-5-7-14(8-6-12)18(24)16-17(15-4-3-9-21-10-15)22(11-13(2)23)20(26)19(16)25/h3-10,13,17,23-24H,11H2,1-2H3/b18-16- |

InChI Key |

CEAXTPNSQMIUEL-VLGSPTGOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)/O |

SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)

![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)

![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)

![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)